3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a complex organic compound that belongs to the class of sulfamoylbenzoic acids. This compound features a sulfamoyl group attached to a benzene ring, which is further substituted with a benzyl and a methoxyphenyl group. The structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of benzoic acid derivatives with sulfamoyl chlorides and substituted benzylamines. Research on similar compounds indicates that derivatives of benzoic acid are prevalent in pharmaceutical applications, particularly as anti-inflammatory and antibacterial agents.
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid can be classified under:
The synthesis of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
C(C1=CC=CC=C1)C(C2=CC=CC=C2)S(=O)(=O)N
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that related compounds exhibit significant antibacterial activity against gram-positive bacteria, suggesting potential therapeutic applications.
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid has potential applications in various fields:
The discovery of Prontosil in the 1930s marked the dawn of sulfonamide-based therapeutics, establishing the sulfonamide moiety (–SO₂NH–) as a privileged scaffold in medicinal chemistry. Sulfamoyl benzoic acid derivatives represent a specialized structural subclass where the sulfonamide group is directly conjugated to a benzoic acid core. This configuration merges the biological versatility of sulfonamides with the carboxylic acid's capacity for target engagement and salt formation. Early derivatives like Indapamide (N-(3-sulfamoyl-4-chlorobenzamido)-2-methylindoline) demonstrated potent antihypertensive and diuretic effects, though clinical limitations emerged, including electrolyte imbalances like hypokalemia [3]. Subsequent structural refinements focused on mitigating off-target effects while preserving potency. The strategic introduction of halogen atoms (e.g., chlorine or bromine) at the 2-position of the benzamido ring in analogs of Indapamide exemplified this evolution, yielding compounds with maintained antihypertensive efficacy but significantly reduced diuretic activity [3]. This historical trajectory underscores the scaffold's adaptability and its enduring relevance in addressing therapeutic challenges.
The specific incorporation of N-benzyl and N-(2-methoxyphenyl) substituents on the sulfonamide nitrogen (–SO₂N(benzyl)(2-methoxyphenyl)–) in 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid imparts critical physicochemical and pharmacodynamic properties. Structurally, this creates a bulky, lipophilic domain characterized by:
The 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid scaffold embodies key attributes driving its investigation in modern drug discovery:
Table 1: Key Sulfamoyl Benzoic Acid Derivatives in Medicinal Chemistry Research
Compound Name / Identifier | Structural Features | Primary Therapeutic Target/Area | Key Reference/Origin |
---|---|---|---|
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid | 3-carboxy, N-benzyl-N-(2-methoxy phenyl) sulfonamide | cPLA2α, Nav1.7, Hypertension | PubChem CID 2396426 [1] [2] |
Indapamide | Chlorobenzamide fused to methylindoline sulfonamide | Diuretic/Antihypertensive | EP0068239A2 [3] |
WAY-196025 / Axon-1609 (2) | Benzhydrylindole-substituted benzoic acid | Potent cPLA2α inhibitor (IC50 ~0.21 µM) | US20150291514A1 / [7] |
Compound 3 (cPLA2α hit) | N,N-disubstituted 4-sulfamoylbenzoic acid | cPLA2α inhibitor (IC50 ~19 µM) | Springer Article [7] |
Compound 88 | Polar hydroxyethylethoxy substituent on sulfonamide N | Optimized cPLA2α inhibitor (Sub-µM IC50) | Springer Article [7] |
Table 2: Impact of Substituents on Sulfamoyl Benzoic Acid Scaffold Properties
Region of Modification | Example Substituents | Impact on Properties | Biological Consequence |
---|---|---|---|
Sulfonamide Nitrogen (N) | Benzyl, 2-Methoxyphenyl (Target Compound) | ↑ Lipophilicity, ↑ Steric bulk, Potential for π-π stacking | Enhanced target affinity (e.g., cPLA2α hydrophobic pocket), Altered selectivity |
Naphthyl, Naphthylmethyl [7] | ↑↑ Lipophilicity & Bulk | Variable potency, potential PK challenges | |
Hydroxyethyl, Hydroxypentyl [7] | ↑ Polarity, ↓ Log P | Improved solubility, potentially reduced cell permeability | |
Benzoic Acid Position | Meta (3-carboxy) [1] [2] | Aligned for specific target binding (e.g., Nav1.7) | Targeted activity (e.g., analgesia) |
Para (4-carboxy) [7] | Common in cPLA2α inhibitors | Potent enzyme inhibition (Sub-µM IC50) | |
Ring Substituents (Aryl Groups) | 2-Methoxy on phenyl (Target Compound) | Electronic modulation, Steric hindrance ortho to sulfonamide | Influences conformation, H-bonding, target complementarity |
Halogens (Cl, Br) on benzamido ring [3] | Electronic effects, ↓ Diuretic activity | Retained antihypertensive activity, reduced adverse effects |
The targeted exploration of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid and its analogs exemplifies a rational approach to leveraging a privileged scaffold. By systematically varying substituents around the core – particularly on the sulfonamide nitrogen and the position/electronics of the benzoic acid ring – researchers aim to optimize target affinity (e.g., achieving sub-micromolar IC50 against cPLA2α like compounds 85 and 88 [7]), selectivity over off-targets, and drug-like properties. The ongoing synthesis and evaluation of novel derivatives [3] [4] [7] underscore the scaffold's significant potential in yielding clinically valuable therapeutics for inflammation, pain, hypertension, and beyond.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1